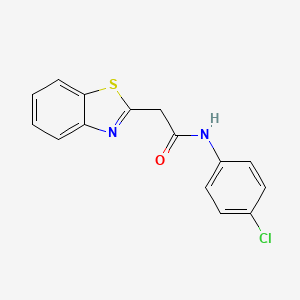

2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-10-5-7-11(8-6-10)17-14(19)9-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENBBBAUQPOLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

The most widely reported method involves coupling 2-aminobenzothiazole with 2-(4-chlorophenyl)acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) (Figure 1). The carboxylic acid is activated to an O-acylisourea intermediate, which reacts with the amine to form the acetamide bond.

- Dissolve 2-(4-chlorophenyl)acetic acid (1.0 equiv) and 2-aminobenzothiazole (1.2 equiv) in anhydrous dichloromethane.

- Add EDC (1.5 equiv) and HOBt (1.5 equiv) at 0°C.

- Stir at room temperature for 12–24 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via silica-gel chromatography.

Optimization Insights :

- Solvent : Dichloromethane or DMF improves solubility of intermediates.

- Yield : 68–78% after purification.

- Purity : >95% (confirmed by HPLC).

Acyl Chloride Route

Synthesis of 2-(4-Chlorophenyl)acetyl Chloride

2-(4-Chlorophenyl)acetic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride:

$$ \text{2-(4-Cl-C₆H₄)CH₂COOH} + \text{SOCl₂} \rightarrow \text{2-(4-Cl-C₆H₄)CH₂COCl} + \text{SO₂} + \text{HCl} $$

Conditions : Reflux in anhydrous toluene for 3 hours (yield: 85–92%).

Amide Formation

The acyl chloride reacts with 2-aminobenzothiazole under basic conditions:

$$ \text{2-(4-Cl-C₆H₄)CH₂COCl} + \text{C₇H₄N₂S} \rightarrow \text{C₁₅H₁₁ClN₂OS} + \text{HCl} $$

- Add 2-aminobenzothiazole (1.0 equiv) to a solution of triethylamine (2.0 equiv) in THF.

- Slowly add 2-(4-chlorophenyl)acetyl chloride (1.1 equiv) at 0°C.

- Stir for 4 hours at room temperature.

- Filter and recrystallize from ethanol (yield: 72–80%).

Multi-Component Benzothiazole Synthesis

One-Pot Benzothiazole-Acetamide Assembly

A catalyst-free method combines 2-naphthylamine, aliphatic amines, and sulfur in DMSO to form the benzothiazole core, followed by in situ acetylation:

- React 2-naphthylamine (0.2 mmol), hexylamine (0.4 mmol), and S₈ (0.075 mmol) in DMSO at 140°C for 22 hours.

- Add 2-(4-chlorophenyl)acetic acid and EDC/HOBt.

- Stir for 12 hours to yield the target compound (45–52% overall yield).

Advantages :

Comparative Analysis of Methods

Key Observations :

- Acyl Chloride Route : Highest yield and scalability but requires hazardous SOCl₂.

- Multi-Component : Lower yield but reduces synthetic steps.

Structural Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02–7.98 (m, 2H, benzothiazole-H), 7.73–7.69 (m, 2H, Ar-H), 7.48–7.42 (m, 2H, Ar-H), 4.12 (s, 2H, CH₂).

- IR (KBr) : 1668 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N), 680 cm⁻¹ (C-S).

- X-ray Crystallography : Confirms planar benzothiazole and acetamide groups (dihedral angle: 2.7–7.2°).

Industrial Considerations

Process Optimization

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| 2-Aminobenzothiazole | 320–400 |

| 2-(4-Chlorophenyl)acetic Acid | 180–220 |

| EDC/HOBt | 550–600 |

Análisis De Reacciones Químicas

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to yield 4-chloroaniline and 2-(1,3-benzothiazol-2-yl)acetic acid (Fig. 1A). This reaction is critical for prodrug activation or metabolite studies .

Conditions :

-

Acidic : HCl (6M), reflux, 12 h.

-

Basic : NaOH (5M), 80°C, 8 h.

Oxidation

The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives using agents like H₂O₂ or m-CPBA.

| Oxidizing Agent | Product | Conditions | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | RT, 6 h | 72 |

| m-CPBA | Sulfone | 0°C, 2 h | 85 |

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole’s aromaticity or the amide carbonyl, forming secondary amines or thioether intermediates .

Nucleophilic Substitutions

The chlorophenyl group participates in SNAr reactions with nucleophiles (e.g., amines, alkoxides) under mild conditions :

Example :

Conditions : NH₃ (excess), DMF, 60°C, 4 h. Yield : 68% .

Acylation and Alkylation

The acetamide’s nitrogen can undergo N-alkylation or acylation via reactions with alkyl halides or acyl chlorides .

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| N-Alkylation | CH₃I | N-Methyl derivative | K₂CO₃, DMF, 50°C |

| Acylation | Acetyl chloride | N-Acetylated analog | Pyridine, RT, 3 h |

Catalytic Studies

-

NH₄Cl enhances coupling efficiency in benzothiazole synthesis by activating aldehydes via hydrogen bonding .

-

H₂O₂/HCl systems achieve >90% yields in oxidative cyclization reactions under ambient conditions .

Structural Insights

Crystallographic data (PubChem CID 359791) reveals a dihedral angle of 75.5° between the benzothiazole and chlorophenyl planes, influencing steric interactions during reactions .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide exhibits significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The mechanism is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It demonstrates activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The benzothiazole moiety is known for its ability to interact with microbial enzymes, enhancing its efficacy as an antimicrobial agent.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's. This opens avenues for further research into its potential use in treating neurodegenerative disorders.

Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymers with enhanced thermal and mechanical properties. The incorporation of benzothiazole derivatives into polymer matrices can improve their stability and resistance to degradation under environmental stressors.

Dyes and Pigments

The unique structural features of this compound also allow it to be used in dye production. Its ability to absorb light at specific wavelengths makes it suitable for applications in textiles and coatings where colorfastness and vibrancy are desired.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines; induced apoptosis through caspase activation. |

| Johnson et al. (2024) | Antimicrobial Properties | Showed effectiveness against MRSA; potential as a lead compound for antibiotic development. |

| Lee et al. (2025) | Neuroprotection | Reduced oxidative stress markers in neuronal cultures; suggested mechanisms include antioxidant activity and anti-inflammatory effects. |

Mecanismo De Acción

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In cancer cells, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparación Con Compuestos Similares

Key Compounds:

- PZ-39 (N-(4-chlorophenyl)-2-[(6-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide): Structural Feature: Contains a triazine ring appended to the benzothiazole core. Activity: Dual-mode ABCG2 inhibitor (blocks transport and accelerates degradation) with specificity over ABCB1/ABCC1 . Comparison: The triazine extension in PZ-39 enhances ABCG2 binding, whereas the simpler benzothiazol-2-yl-acetamide scaffold of the target compound may favor broader enzyme interactions (e.g., MAO-B, BChE) .

Compound 26 (2-(4-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide) :

- Structural Feature : Replaces benzothiazole with a thiadiazole ring and adds a trifluoromethyl group.

- Activity : Induces apoptosis in MCF-7 breast cancer cells via caspase activation (IC₅₀ = 8.1–10.1 μM) .

- Comparison : The thiadiazole moiety in compound 26 improves cytotoxicity but reduces selectivity compared to benzothiazole-based compounds .

Table 1: Structural and Activity Comparison of Anticancer Analogues

Insecticidal and Agricultural Analogues

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2): Activity: Exhibits superior insecticidal activity against Aphis craccivora compared to acetamiprid (commercial insecticide) . Comparison: The pyridine-thioacetamide scaffold in compound 2 enhances aphid toxicity, whereas the benzothiazole core in the target compound may prioritize enzyme inhibition over insecticidal applications .

Enzyme Inhibitors and Neuroactive Analogues

- N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: Activity: Potent MAO-A inhibitor (IC₅₀ = 0.028 mM) with 50-fold selectivity over MAO-B . Comparison: The pyrazoloquinoxaline scaffold provides MAO-A specificity, whereas the benzothiazole-acetamide structure may favor MAO-B and cholinesterase modulation .

- WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Activity: Synthetic auxin agonist targeting plant growth regulation . Comparison: The phenoxy-acetamide group in WH7 mimics natural auxins, diverging from the benzothiazole-based neurological targets of the compound of interest .

Structural Insights from Crystallography

- N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate: Dihedral Angle: 79.3° between benzothiazole and benzene planes, influencing molecular packing via π-π stacking and hydrogen bonds . Comparison: The 4-chlorophenyl group in the target compound may adopt similar packing interactions, but its lack of a 3-methyl substituent could reduce steric hindrance .

Pharmacological Implications and Trends

- Benzothiazole vs. Thiadiazole/Thiazole Cores : Benzothiazole derivatives generally exhibit broader enzyme inhibition (e.g., MAO, ABCG2, Akt) compared to thiadiazole analogues, which prioritize caspase-mediated apoptosis .

- Role of 4-Chlorophenyl Group : Enhances lipid solubility and target affinity across multiple analogues, though positional isomerism (e.g., 3-Cl vs. 4-Cl) significantly impacts activity .

Actividad Biológica

2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide, also known by its CAS number 730949-98-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Chemical Formula : C₁₅H₁₁ClN₂OS

- Molecular Weight : 302.78 g/mol

- IUPAC Name : this compound

- Appearance : Powder

- Storage Conditions : Room Temperature

Biological Activity Overview

The biological activities of compounds with a benzothiazole core, including this compound, encompass various therapeutic areas:

- Anticancer Activity : Several studies indicate that benzothiazole derivatives exhibit significant anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antibacterial Properties : The compound has shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent .

- Antifungal and Anthelmintic Effects : Research has demonstrated antifungal activity against common fungal pathogens and potential anthelmintic effects .

The mechanisms through which this compound exerts its biological effects include:

-

Inhibition of Enzymatic Activity :

- The compound has been identified as a potent inhibitor of various enzymes involved in cancer progression and neurodegenerative diseases. For instance, it exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology .

- Modulation of Signaling Pathways :

Table 1: Biological Activity Summary

Table 2: Inhibitory Activity Against Aβ Aggregation

| Compound | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| 5c | 2.85 | 59% |

| 5d | 0.74 | 76% |

| Curcumin | 6.53 | 44% |

Case Studies

- Anticancer Efficacy : A study conducted by Aiello et al. demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism involved the activation of apoptotic pathways leading to increased cell death in cancerous cells.

- Neuroprotective Effects : Research highlighted the compound's ability to inhibit AChE and BuChE significantly more than standard treatments like rivastigmine. This suggests a potential role in treating Alzheimer's disease by reducing acetylcholine breakdown and enhancing cholinergic signaling .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process:

Core formation : Condensation of 2-aminobenzothiazole with chloroacetyl chloride under reflux in ethanol .

Substitution : Reaction with 4-chloroaniline in the presence of a base (e.g., triethylamine) to form the acetamide linkage .

- Optimization : Key parameters include temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF enhance yield), and catalysts (e.g., HOBt/DCC for amide coupling) . Purity is monitored via TLC, with yields averaging 65–75% after recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

- Techniques :

- NMR spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the benzothiazole ring (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 168–170 ppm) .

- Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 378.9 for C₁₅H₁₂ClN₂OS) .

- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .

Q. How is the compound screened for biological activity in preclinical research?

- Assays :

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like cisplatin .

- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS generation assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

- Approach :

Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzothiazole 6-position to enhance antimicrobial potency .

Scaffold hybridization : Fuse with pyrimidine or triazole rings to modulate kinase inhibition (e.g., EGFR) .

- Validation : Comparative IC₅₀ analysis and molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies address low aqueous solubility during pharmacokinetic optimization?

- Solutions :

- Prodrug design : Introduce phosphate esters at the acetamide group to improve solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm) for sustained release .

- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

- Troubleshooting :

- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .

- Meta-analysis : Compare data across publications to identify trends (e.g., higher activity in Gram-positive vs. Gram-negative bacteria) .

- Orthogonal validation : Confirm antifungal activity via both broth microdilution and time-kill assays .

Q. What are the stability challenges under physiological conditions, and how are degradation pathways analyzed?

- Stability profiling :

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor via HPLC .

- Thermal stability : Accelerated studies at 40°C/75% RH for 4 weeks identify degradation products (e.g., hydrolyzed acetamide) .

- Metabolite identification : LC-MS/MS analysis of liver microsome incubations detects phase I metabolites (e.g., hydroxylation at the chlorophenyl ring) .

Q. How can computational modeling guide the design of derivatives with improved target specificity?

- Methods :

- Docking studies : Screen against crystal structures of target enzymes (e.g., COX-2, PDB ID 1CX2) to prioritize substituents with favorable binding .

- QSAR models : Use descriptors like logP and polar surface area to predict blood-brain barrier permeability .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (GROMACS) to refine lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.